Defensin-B
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFGCPNDYPCHRHCKSIPGRYGGYCGGXHRLRCTC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Broad-Spectrum Efficacy
Defensin-B exhibits potent antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Its mechanism of action involves binding to microbial membranes, leading to membrane permeabilization and cell death through pore formation or detergent-like effects .
Mechanisms of Action
- Membrane Interaction : this compound interacts with the negatively charged components of microbial membranes, disrupting their integrity.
- Inhibition of Synthesis : It can inhibit RNA, DNA, and protein synthesis in pathogens .
- In vivo Evidence : Studies using murine models have shown that defensins are critical for effective bacterial clearance in infections .
Immunomodulatory Functions
Role in Immune Response
Beyond their antimicrobial properties, this compound peptides are involved in regulating immune responses. They can act as chemoattractants for immune cells such as T cells and dendritic cells by binding to specific receptors like CCR6 .
Cytokine Production
Defensins stimulate the production of pro-inflammatory cytokines and enhance the maturation of antigen-presenting cells. For instance, β-defensins have been shown to increase the expression of cytokines such as IL-6 and IL-10 in keratinocytes and macrophages .
Applications in Health and Disease
Clinical Implications
Recent studies have highlighted the therapeutic potential of this compound in clinical settings. For example:
- Antimicrobial Coatings : Incorporating defensins into medical devices has shown promise in preventing infections due to their sustained antimicrobial activity .
- Gene Therapy Approaches : Advances in gene editing technologies have allowed for the exploration of defensin gene therapy as a means to enhance host defense mechanisms against infections .
Case Study 1: this compound in Respiratory Infections
A study demonstrated that mice lacking β-defensins had delayed clearance of bacterial infections from the lungs, underscoring their importance in respiratory health .
Case Study 2: Role in Fertility
Research on human populations revealed that mutations in β-defensin genes correlate with reduced sperm motility and fertility issues, highlighting their critical role in reproductive biology .
Comparison with Similar Compounds
Table 1: Key Markers Compared to DEFB in Equine Endometrium
Functional and Mechanistic Insights
- DEFB vs. IL-6/COL3A1 :
DEFB’s anti-inflammatory role contrasts with IL-6 and COL3A1, which promote fibrosis through collagen deposition and unresolved inflammation. Younger mares exhibit a protective DEFB/IL-6 ratio, delaying fibrotic progression . - DEFB vs. MMP9 :
Both DEFB and MMP9 are elevated in younger mares. While DEFB modulates immune activity, MMP9 facilitates extracellular matrix remodeling, collectively maintaining tissue integrity . - DEFB vs. TNF-α :
Despite TNF-α’s pro-inflammatory role, its co-expression with DEFB in G1 suggests a regulated inflammatory response, avoiding chronic tissue damage .
Contradictions and Limitations
- Age vs. Fibrosis Confounders : Parity and breeding history were statistically insignificant, but age remains a dominant variable in DEFB regulation .
Preparation Methods
Overview of Defensin-B Structure and Biosynthesis
This compound peptides are typically 18–45 amino acids in length and contain six conserved cysteine residues forming three intramolecular disulfide bonds that stabilize their tertiary structure. These peptides are initially synthesized as pre-defensins containing a signal peptide, a pro-segment, and the mature peptide sequence. The processing involves cleavage of the signal peptide to generate a pro-defensin, which helps reduce toxicity toward host cells before the mature peptide is formed.
Recombinant Expression Systems
One common method to prepare this compound involves recombinant expression, particularly using insect cell/baculovirus systems. In this approach, cDNAs encoding this compound are cloned into baculovirus vectors, which infect insect Sf21 cells. The recombinant peptides are secreted into the culture medium and then purified. This method allows for proper folding and post-translational modifications, producing peptides suitable for functional studies and antibody production.
Key steps in recombinant preparation:
- Cloning of this compound cDNA into baculovirus vectors.
- Infection of insect cells (e.g., Sf21).
- Secretion and collection of peptides from culture media.
- Purification using chromatographic techniques.
- Validation of peptide identity and purity.
Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Chemical synthesis, particularly Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis, is widely used for preparing this compound peptides. This method allows precise control over peptide sequence and modifications.
Optimized Synthesis Strategies:
- Use of orthogonal disulfide bond formation strategies to correctly pair cysteine residues.
- Employment of optimized resins and coupling reagents to reduce chain aggregation.
- Incorporation of pseudoproline dipeptide building blocks to improve synthesis efficiency.
- Replacement of native disulfide bridges with diselenide bonds to facilitate oxidative folding and improve yield.
| Step | Description |
|---|---|
| Resin loading | Attachment of first amino acid to solid support resin |
| Chain elongation | Sequential addition of Fmoc-protected amino acids |
| Deprotection | Removal of Fmoc groups to expose amine for next coupling |
| Cleavage | Acidic cleavage of peptide from resin (e.g., TFA-based cocktail) |
| Purification | Reverse-phase high-performance liquid chromatography (RP-HPLC) |
| Oxidative folding | Formation of disulfide bonds in solution (e.g., DMSO oxidation) |
| Characterization | Mass spectrometry (MALDI-TOF or LC-MS) and purity assessment |
Post-Synthetic Processing and Folding
After synthesis or recombinant expression, this compound requires proper folding to form the native disulfide bonds essential for biological activity. Oxidative folding is typically performed in solution using mild oxidizing agents such as dimethyl sulfoxide (DMSO) or air oxidation under controlled conditions.
Proteolytic Processing for Activation
In vivo, this compound precursors undergo proteolytic cleavage by matrix metalloproteinases (e.g., MMP-7) to generate the active mature peptide. In vitro, recombinant pro-defensins can be processed similarly by incubation with recombinant MMP-7 catalytic domains under physiological buffer conditions (e.g., HEPES buffer, pH 7.4, with CaCl2) at 37°C for 18–24 hours. This step is critical for studying the mature peptide's activity and for generating biologically relevant peptides for research.
Quality Control and Characterization
Throughout the preparation process, rigorous quality control is essential:
| Technique | Purpose |
|---|---|
| RP-HPLC | Purity assessment and fraction collection |
| MALDI-TOF or LC-MS | Molecular weight confirmation |
| SDS-PAGE | Monitoring proteolytic processing |
| Amino-terminal sequencing | Verification of cleavage sites |
| Circular dichroism (CD) | Secondary structure analysis |
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Recombinant Expression | Baculovirus/Sf21 insect cells, secretion-based | Proper folding, scalable production | Requires cell culture facilities |
| Fmoc Solid-Phase Synthesis | Stepwise peptide assembly on resin | Precise sequence control, modifications | Chain aggregation, folding issues |
| Orthogonal Disulfide Strategy | Selective cysteine pairing | Improved folding yield and activity | Complex chemistry |
| Proteolytic Activation | MMP-7 cleavage of pro-defensin | Produces biologically active peptide | Requires enzyme and optimization |
Research Findings and Optimization Insights
- Optimized Fmoc SPPS with pseudoproline dipeptides and improved coupling reagents significantly enhances crude peptide yield and purity for this compound synthesis.
- Replacement of native disulfide bonds with diselenide bonds can accelerate folding kinetics and improve oxidative folding efficiency.
- Recombinant expression in insect cells yields biologically relevant peptides with correct post-translational modifications, suitable for antibody production and functional assays.
- Proteolytic processing by MMP-7 is essential for activating pro-defensins, and in vitro cleavage protocols have been successfully established to mimic physiological activation.
Q & A
Q. What structural features of Defensin-B determine its antimicrobial specificity, and how can these be experimentally validated?
this compound's activity is influenced by its β-sheet topology, disulfide bond arrangement, and cationic charge distribution. Methodologically, nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography can resolve its 3D structure . Surface plasmon resonance (SPR) assays or isothermal titration calorimetry (ITC) quantify binding affinities to microbial membranes, while site-directed mutagenesis identifies critical residues . For example, truncating the C-terminal region and measuring MIC (minimum inhibitory concentration) against E. coli can validate functional domains.
Q. What protocols are recommended for isolating this compound from mammalian epithelial tissues?
Isolation typically involves homogenization of target tissues (e.g., intestinal mucosa), followed by acid extraction to precipitate defensins. Reverse-phase high-performance liquid chromatography (RP-HPLC) separates isoforms, with purity confirmed via MALDI-TOF mass spectrometry . Include protease inhibitors during extraction to prevent degradation, and validate yields using ELISA with anti-Defensin-B antibodies .
Q. How is this compound expression regulated transcriptionally, and what assays are used to study this?
Epigenetic modifiers (e.g., HDAC inhibitors) and pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) modulate this compound expression. Chromatin immunoprecipitation (ChIP) identifies transcription factor binding (e.g., NF-κB) to the DEFB1 promoter. Luciferase reporter assays in transfected cell lines (e.g., HEK293) quantify promoter activity under stimuli like TNF-α .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in acidic versus neutral pH environments be resolved?
Contradictions may arise from variations in experimental models (e.g., in vitro broth dilution vs. in vivo infection models). Replicate studies using standardized buffers (e.g., 10 mM phosphate buffers at pH 5.5 vs. 7.4) and identical microbial strains. Employ flow cytometry to assess membrane permeabilization kinetics across pH gradients . Meta-analyses of published MIC values with sensitivity weights for methodological rigor (e.g., sample size, controls) can clarify trends .
Q. What experimental designs are optimal for studying this compound’s role in autoimmune disease models?
Use transgenic mice overexpressing this compound in specific tissues (e.g., skin for psoriasis models). Include wild-type and knockout controls. Measure cytokine profiles (IL-17, IL-23) via multiplex ELISA and histopathology for neutrophil infiltration . For human studies, single-cell RNA sequencing of biopsy samples can correlate this compound expression with disease severity . Address ethical considerations by minimizing animal cohorts and using non-invasive sampling .
Q. How can researchers quantify this compound’s interactions with host cell membranes without confounding signals from serum proteins?
Fluorescence correlation spectroscopy (FCS) with labeled this compound in serum-free medium quantifies binding kinetics. Alternatively, use atomic force microscopy (AFM) to measure force-distance curves on lipid bilayers mimicking host membranes . Pre-treat samples with size-exclusion chromatography to remove serum albumin .
Q. What statistical approaches are recommended for meta-analyses of this compound’s therapeutic potential across heterogeneous studies?
Apply random-effects models to account for variability in study designs (e.g., dosing, delivery routes). Use funnel plots to assess publication bias and I² statistics to quantify heterogeneity . Stratify analyses by pathogen type (Gram-positive vs. Gram-negative) and host species to identify context-dependent efficacy .
Methodological Challenges and Solutions
Q. How do post-translational modifications (PTMs) of this compound affect its functional diversity?
PTMs like citrullination or glycosylation alter charge and stability. Use tandem mass spectrometry (LC-MS/MS) with protease digestion to map modification sites . Functional assays (e.g., radial diffusion assays) compare antimicrobial activity of native versus PTM-mimetic synthetic peptides .
Q. What controls are essential in this compound gene knockout studies to validate specificity?
Include rescue experiments with recombinant this compound to confirm phenotype reversibility. Use CRISPR off-target prediction tools (e.g., COSMID) and validate via whole-exome sequencing . Monitor compensatory expression of related defensins (e.g., Defensin-A) via qRT-PCR .
Q. How should researchers address ethical considerations in human trials testing this compound’s immunomodulatory effects?
Obtain informed consent detailing potential risks (e.g., immune overactivation). Anonymize patient data using dual-factor encryption and limit access to principal investigators . For vulnerable populations (e.g., immunocompromised), include independent data safety monitoring boards .
Data Presentation and Reproducibility
- Example Table: Comparative Efficacy of this compound Across pH Conditions
| Study Reference | pH | Microbial Strain | MIC (µg/mL) | Assay Type |
|---|---|---|---|---|
| Smith et al. | 5.5 | Staphylococcus aureus | 12.3 ± 1.2 | Broth microdilution |
| Lee et al. | 7.4 | S. aureus | 28.7 ± 3.1 | Agar diffusion |
| Gupta et al. | 6.0 | Pseudomonas aeruginosa | 9.8 ± 0.9 | Flow cytometry |
- Key Takeaway : Discrepancies in MIC values highlight the need for standardized assay protocols and pH buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
